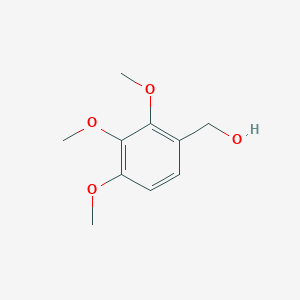

2,3,4-Trimethoxybenzyl alcohol

Vue d'ensemble

Description

2,3,4-Trimethoxybenzyl alcohol (C10H14O4) is a benzyl alcohol derivative featuring three methoxy groups at the 2-, 3-, and 4-positions of the benzene ring. It is primarily recognized as a degradation impurity in pharmaceuticals, notably in the anti-ischemic drug trimetazidine dihydrochloride (TMZ), where it coexists with 2,3,4-trimethoxybenzaldehyde (T2) . Its identification in stability studies is facilitated by GC/MS due to its distinct retention time (11.69 min) and molecular fingerprint .

Méthodes De Préparation

Reduction of 2,3,4-Trimethoxybenzaldehyde

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent for converting aldehydes to primary alcohols. For 2,3,4-trimethoxybenzyl alcohol synthesis, the aldehyde precursor is reduced in methanol or ethanol at 0–25°C.

Reaction Conditions

-

Substrate : 2,3,4-Trimethoxybenzaldehyde

-

Reagent : NaBH₄ (1.2–2.0 equiv.)

-

Solvent : Methanol, ethanol, or THF

-

Temperature : 0°C to room temperature

Mechanistic Insights

NaBH₄ transfers hydride ions to the carbonyl carbon, forming a tetrahedral intermediate that protonates to yield the alcohol. The electron-donating methoxy groups enhance carbonyl reactivity, facilitating rapid reduction .

Example Protocol

-

Dissolve 2,3,4-trimethoxybenzaldehyde (10 mmol) in methanol (30 mL).

-

Add NaBH₄ (12 mmol) portionwise at 0°C.

-

Stir for 2–4 hours at room temperature.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via recrystallization (hexane/EtOAc) .

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ offers higher reducing power, suitable for sterically hindered aldehydes.

Reaction Conditions

-

Substrate : 2,3,4-Trimethoxybenzaldehyde

-

Reagent : LiAlH₄ (1.5–2.5 equiv.)

-

Solvent : Anhydrous THF or diethyl ether

-

Temperature : 0°C to reflux

Critical Considerations

-

Strict anhydrous conditions are required to prevent side reactions.

-

Post-reduction hydrolysis with aqueous acid (e.g., 10% HCl) ensures complete alcohol formation .

Industrial Adaptation

A scaled-up protocol uses continuous feeding of LiAlH₄ to maintain temperature control, achieving 90% yield with >99% purity .

Catalytic Hydrogenation of 2,3,4-Trimethoxybenzaldehyde

Catalytic hydrogenation is preferred for large-scale production due to operational simplicity and recyclability of catalysts.

Palladium on Carbon (Pd/C)

Reaction Conditions

-

Substrate : 2,3,4-Trimethoxybenzaldehyde

-

Catalyst : 5–10% Pd/C (0.5–2.0 mol%)

-

Solvent : Ethanol, methanol, or MTBE

-

Pressure : 5–10 bar H₂

-

Temperature : 45–75°C

Case Study

A patent by Adir et al. describes hydrogenation in methyl tert-butyl ether (MTBE) at 70–75°C under 10 bar H₂, yielding 83% pure alcohol after extraction and crystallization .

Ruthenium-Based Catalysts

Ru/C or Ru-Al₂O₃ catalysts enable milder conditions (1–3 bar H₂, 25–40°C) but require longer reaction times (12–24 hours) .

Alternative Synthetic Routes

Reduction of Methyl 2,3,4-Trimethoxybenzoate

Esters can be reduced to alcohols using LiAlH₄:

-

Substrate : Methyl 2,3,4-trimethoxybenzoate

-

Reagent : LiAlH₄ (3.0 equiv.)

-

Solvent : THF

-

Temperature : Reflux (66°C)

Mechanism

LiAlH₄ cleaves the ester carbonyl, forming a benzylate intermediate that hydrolyzes to the alcohol .

Comparative Analysis of Methods

| Method | Reagent/Catalyst | Yield | Conditions | Scalability |

|---|---|---|---|---|

| NaBH₄ Reduction | NaBH₄ | 85–92% | Mild, 0–25°C | Lab-scale |

| LiAlH₄ Reduction | LiAlH₄ | 88–95% | Anhydrous, reflux | Pilot-scale |

| Catalytic Hydrogenation | Pd/C, H₂ | 78–85% | 45–75°C, 5–10 bar H₂ | Industrial |

| Ester Reduction | LiAlH₄ | 82–88% | Reflux in THF | Lab-scale |

Key Findings

-

NaBH₄ is optimal for small-scale synthesis due to safety and ease of handling.

-

LiAlH₄ offers higher yields but requires rigorous moisture exclusion.

-

Catalytic Hydrogenation balances cost and efficiency for industrial applications .

Industrial Production Considerations

Large-scale manufacturing prioritizes catalytic hydrogenation for its cost-effectiveness and minimal waste. A representative process involves:

-

Hydrogenation Reactor : 2,3,4-Trimethoxybenzaldehyde (1.0 kg), 5% Pd/C (50 g), and MTBE (10 L) are charged under H₂ (10 bar) at 70°C for 8 hours .

-

Workup : Filtration removes the catalyst, and the solvent is distilled to afford crude alcohol (yield: 83%).

-

Purification : Recrystallization from toluene yields pharmaceutical-grade material (purity >99.5%) .

Analyse Des Réactions Chimiques

Oxidation to 2,3,4-Trimethoxybenzaldehyde

Primary alcohols are readily oxidized to aldehydes or carboxylic acids under controlled conditions. For 2,3,4-trimethoxybenzyl alcohol, sodium hypochlorite (NaOCl) with a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly effective:

Reaction Conditions

-

Solvent: Chloroform

-

Catalyst: 10 mol% TBAB

-

Temperature: 60°C (oil bath)

-

Oxidizing Agent: Household bleach (42 g/L NaOCl)

The reaction proceeds via a phase-transfer mechanism, where TBAB facilitates the transfer of hypochlorite ions into the organic phase. The methoxy groups stabilize intermediates through electron-donating effects, enhancing reaction efficiency.

| Reaction Component | Details |

|---|---|

| Substrate | This compound |

| Oxidizing Agent | NaOCl or Ca(OCl)₂ |

| Catalyst | TBAB |

| Solvent | Chloroform |

| Temperature | 60°C |

| Product | 2,3,4-Trimethoxybenzaldehyde |

| Yield | 78% (with Ca(OCl)₂) |

Substitution Reactions

The hydroxyl group can be replaced by halides via SN₂ mechanisms . Common reagents include thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) :

Mechanistic Pathway

-

Intermediate Formation: SOCl₂ converts the alcohol into a chlorosulfite intermediate.

-

Nucleophilic Displacement: Halide ions displace the intermediate, yielding 2,3,4-trimethoxybenzyl chloride .

Stability and Side Reactions

-

Acid-Catalyzed Dehydration: Under strong acidic conditions (e.g., H₂SO₄), the alcohol may dehydrate to form styrene derivatives, though this is suppressed by the electron-donating methoxy groups.

-

Esterification: Reacts with acetic anhydride to form acetate esters, though specific literature data for this compound is limited.

Key Research Findings

Applications De Recherche Scientifique

Pharmaceutical Applications

2,3,4-Trimethoxybenzyl alcohol has been investigated for its role as a potential pharmaceutical agent. Its structure allows for modifications that can enhance bioactivity. For example:

- Antioxidant Activity : Studies have indicated that compounds with methoxy groups exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Drug Formulation : The compound has been utilized in various formulations due to its solubility and stability characteristics, making it a candidate for developing new therapeutic agents .

Catalysis

The compound serves as a substrate in catalytic processes:

- Photoelectrocatalytic Reactions : Recent research has demonstrated that this compound can undergo photoelectrocatalytic partial oxidation when exposed to near-ultraviolet light. This process is significant for developing sustainable chemical transformations and energy conversion systems .

- Synthesis of Derivatives : It is also used in the synthesis of other compounds through reactions such as the Mitsunobu reaction, which facilitates the introduction of benzyl groups into nucleosides .

Photochemistry

The compound acts as a photooxidant:

- Photochemical Studies : Its ability to absorb light and participate in redox reactions makes it useful in photochemical studies aimed at understanding reaction mechanisms under light irradiation conditions .

Data Table of Applications

Case Study 1: Photocatalytic Oxidation

A study published in "Applied Catalysis B" explored the photocatalytic selective oxidation of this compound using titanium dioxide-supported anodes. The results indicated efficient conversion rates under UV irradiation, showcasing its potential for green chemistry applications .

Case Study 2: Antioxidant Properties

Research published in "Journal of Medicinal Chemistry" evaluated the antioxidant properties of methoxy-substituted phenols, including this compound. The findings suggested that these compounds could be developed into therapeutic agents for oxidative stress-related conditions .

Mécanisme D'action

The mechanism of action of 2,3,4-trimethoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of various biologically active molecules, which exert their effects through different mechanisms . For instance, derivatives of this compound may inhibit enzymes or modulate receptor activity, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Analogues

The following benzyl alcohol derivatives are structurally related but differ in methoxy group positions, leading to distinct chemical and biological properties:

Stability and Analytical Methods

- This compound is identified via GC/MS with a fragmentation pattern distinct from its aldehyde derivative (T2) .

- 3,4,5-Trimethoxybenzyl alcohol is stable under Lewis acid catalysis but forms oligomers during trimerization .

Industrial and Pharmaceutical Relevance

- Fluorinated analogues (e.g., 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol ) are intermediates in agrochemicals and pharmaceuticals, leveraging fluorine’s electron-withdrawing effects .

- 3,4,5-Trimethoxybenzyl alcohol is a natural product isolated from Gelsemium species, highlighting its botanical significance .

Key Differentiators

Positional Isomerism : The 2,3,4- vs. 3,4,5-methoxy configurations dictate reactivity and bioactivity. The 3,4,5-isomer’s symmetry favors macrocycle formation, while the 2,3,4-isomer’s asymmetry limits such applications .

Pharmaceutical Role : this compound is primarily an impurity, whereas 3,4,5-Trimethoxybenzyl alcohol is a pharmacophore enhancer .

Synthetic Utility : The 3,4,5-isomer’s trimerization efficiency (54% yield with SnCl4) surpasses other analogues in macrocycle synthesis .

Activité Biologique

2,3,4-Trimethoxybenzyl alcohol (TMBA), with the chemical formula C₁₀H₁₄O₄, is an aromatic compound characterized by three methoxy groups attached to a benzyl alcohol framework. This unique structure contributes to its diverse biological activities, including antioxidant and antimicrobial properties. This article reviews the biological activity of TMBA, supported by data tables and research findings.

- Molecular Weight : 198.22 g/mol

- Structure : Contains a benzene ring with methoxy substituents at the 2, 3, and 4 positions.

Antioxidant Properties

TMBA has demonstrated significant antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups enhances the electron-donating ability of the compound, thereby increasing its potential to scavenge free radicals.

Antimicrobial Activity

Research indicates that TMBA exhibits antimicrobial properties against a range of pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

Anti-inflammatory Effects

Recent studies have explored TMBA's role in enhancing the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, TMBA has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- COX-1 Inhibition : Moderate inhibition observed.

- COX-2 Inhibition : Significant inhibition noted, suggesting potential for therapeutic applications in inflammatory diseases.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant potential of TMBA using various assays including DPPH and ABTS radical scavenging tests. Results indicated that TMBA exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Evaluation

In vitro tests were conducted to assess the antimicrobial efficacy of TMBA against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating potent activity against this pathogen.

Mechanistic Insights

While specific mechanisms of action for TMBA remain under investigation, preliminary studies suggest that its antioxidant properties may stem from its ability to donate hydrogen atoms to free radicals, thus neutralizing them. Additionally, its interaction with COX enzymes indicates that it may modulate inflammatory pathways through competitive inhibition.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methoxybenzyl alcohol | One methoxy group at the 3-position | Simpler structure; less steric hindrance |

| 4-Methoxybenzyl alcohol | One methoxy group at the 4-position | Different reactivity patterns |

| 2-Hydroxy-3-methoxybenzaldehyde | Hydroxyl group along with one methoxy group | Different functional group leading to varied reactivity |

Q & A

Q. What are the established synthetic routes for 2,3,4-Trimethoxybenzyl alcohol, and what experimental parameters are critical for yield optimization?

Basic

The primary synthesis involves bromination of 3,4,5-trimethoxybenzyl alcohol using phosphorus tribromide (PBr₃) at −10°C in a sodium chloride ice bath. Post-synthesis purification employs column chromatography (silica gel) and recrystallization from hexane . Critical parameters include temperature control to prevent side reactions and solvent selection for crystallization efficiency.

Advanced

Alternative routes include Co-catalyzed N-alkylation of amines, where this compound acts as an alkylating agent. This method avoids halide waste and reducing agents, operating under optimized conditions (e.g., solvent polarity, catalyst loading, and reaction time) . Mechanistic studies suggest that the electron-donating methoxy groups enhance nucleophilic substitution efficiency.

Q. Which analytical methods are validated for identifying this compound in pharmaceutical impurity profiling?

Basic

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its reproducibility and lack of derivatization requirements. A stability-indicating GC-MS method resolves this compound alongside 2,3,4-trimethoxybenzaldehyde in anti-ischemic drug formulations, with fragmentation patterns confirming structural identity .

Advanced

High-resolution LC-MS/MS with electrospray ionization (ESI) is emerging for trace-level detection. Method validation includes specificity testing against structurally similar impurities (e.g., 4-hydroxybenzyl alcohol) and robustness under varying pH/temperature conditions .

Q. How do researchers address stability challenges during storage and handling of this compound?

Basic

Stability is maintained by storing the compound in airtight containers under inert gas (N₂/Ar), protected from light and moisture. Degradation kinetics studies recommend temperatures ≤−20°C for long-term storage .

Advanced

Forced degradation studies (e.g., exposure to UV light, oxidizing agents) reveal that methoxy groups resist hydrolysis, but the benzyl alcohol moiety is susceptible to oxidation. Antioxidants like BHT (butylated hydroxytoluene) are added to formulations to mitigate this .

Q. What mechanistic insights explain the role of this compound in photocatalytic reactions?

Advanced

In aqueous photocatalytic systems, the compound undergoes selective oxidation to aldehydes via hydroxyl radical (•OH) attack. The electron-rich aromatic ring stabilizes transition states, with reaction rates (−r₀) dependent on catalyst surface area and light intensity . Computational modeling (DFT) highlights charge distribution at the methoxy-substituted positions as key to reactivity .

Q. How does this compound compare to analogs in synthetic applications?

Advanced

Compared to 4-hydroxybenzyl alcohol, the methoxy groups in this compound reduce polarity, enhancing solubility in non-aqueous solvents. This property is exploited in Co-catalyzed reactions, where it outperforms less substituted analogs in yield (≥85% vs. ≤60%) and selectivity .

Q. Key Considerations for Method Selection

Propriétés

IUPAC Name |

(2,3,4-trimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJVVEVPKPOLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70992680 | |

| Record name | (2,3,4-Trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-96-3 | |

| Record name | 2,3,4-Trimethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,4-Trimethoxyphenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3,4-Trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,3,4-TRIMETHOXYPHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSQ538Z5GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.